molecular formula C13H19ClN2O B092005 3-(3-Chlorophenyl)-1,1-dipropylurea CAS No. 15441-99-3

3-(3-Chlorophenyl)-1,1-dipropylurea

Cat. No. B092005
CAS RN: 15441-99-3
M. Wt: 254.75 g/mol
InChI Key: BJRYHLJYGXKHCN-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-1,1-dipropylurea” is likely a derivative of urea, which is an organic compound with two amine groups joined by a carbonyl functional group. Urea serves an important role in the metabolism of nitrogen-containing compounds by animals .


Synthesis Analysis

While specific synthesis methods for “3-(3-Chlorophenyl)-1,1-dipropylurea” were not found, related compounds such as piperazine derivatives have been synthesized through methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)-1,1-dipropylurea” would depend on its specific molecular structure. For example, related compounds such as 3-chlorophenyl isocyanate are considered hazardous and have specific storage and handling requirements .

Safety And Hazards

Safety and hazard information would depend on the specific properties of “3-(3-Chlorophenyl)-1,1-dipropylurea”. For example, 3-Chlorophenyl isocyanate is considered hazardous and can cause severe skin burns and eye damage, respiratory irritation, and may be fatal if inhaled .

Future Directions

The future directions for research and development involving “3-(3-Chlorophenyl)-1,1-dipropylurea” would depend on its specific applications and properties. For example, research into related compounds such as piperazine derivatives has focused on their potential biological activities and therapeutic applications .

properties

IUPAC Name

3-(3-chlorophenyl)-1,1-dipropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYHLJYGXKHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337016
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-1,1-dipropylurea

CAS RN

15441-99-3
Record name 3-(3-chlorophenyl)-1,1-dipropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-CHLOROPHENYL)-1,1-DIPROPYLUREA
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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